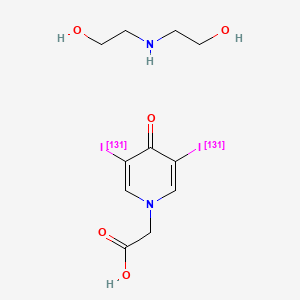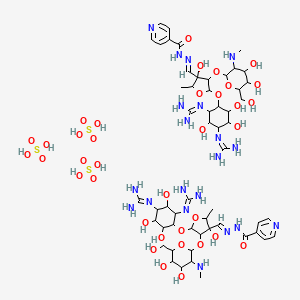
7-alpha-hydroxyprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-alpha-hydroxyprogesterone is a naturally occurring steroid hormone and a derivative of progesterone. It plays a crucial role in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids. This compound is primarily produced in the adrenal glands and gonads, specifically the corpus luteum of the ovary .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-alpha-hydroxyprogesterone can be achieved through chemical-enzymatic methods. One such method involves the use of 17alpha-hydroxylase (encoded by CYP17A1) to hydroxylate progesterone . Another method includes refining crude products through a series of chemical reactions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 7-alpha-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions
Major Products Formed:
Oxidation: Formation of dihydroxyprogesterone derivatives.
Reduction: Production of hydroxyprogesterone derivatives.
Substitution: Generation of various substituted steroid compounds
Scientific Research Applications
7-alpha-hydroxyprogesterone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in steroidogenesis and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 7-alpha-hydroxyprogesterone involves its interaction with specific receptors and enzymes in the body. It acts as an agonist of the progesterone receptor, albeit with lower potency compared to progesterone. Additionally, it serves as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor . These interactions influence various molecular pathways and physiological processes, including the regulation of reproductive functions and stress responses .
Comparison with Similar Compounds
17-alpha-hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar biological activities.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
Hydroxyprogesterone Caproate: A synthetic derivative used to prevent preterm birth
Uniqueness: this compound is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct biological properties and metabolic pathways compared to other hydroxylated derivatives. This uniqueness makes it valuable in both research and therapeutic applications .
Properties
CAS No. |
27534-93-6 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |
InChI Key |
QRDYCDIUGUAUBZ-SRWWVFQWSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Synonyms |
7 alpha-hydroxyprogesterone 7 beta-hydroxyprogesterone 7-hydroxyprogesterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


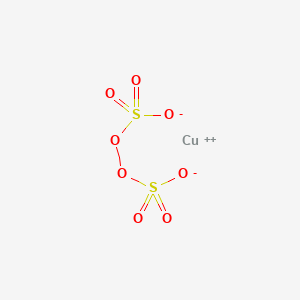
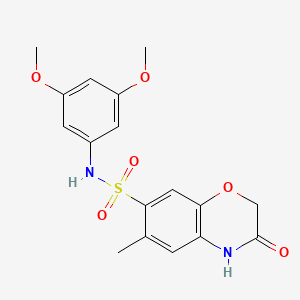
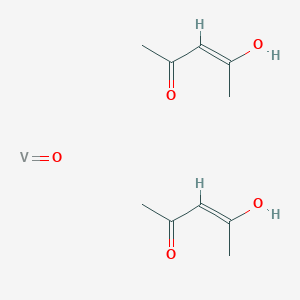
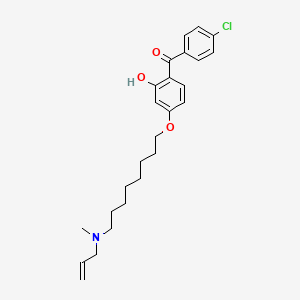
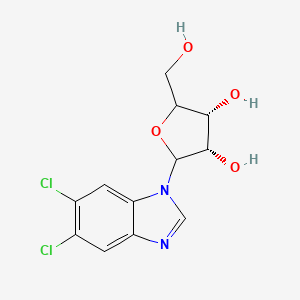
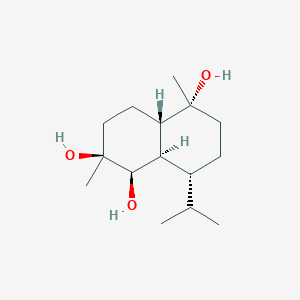
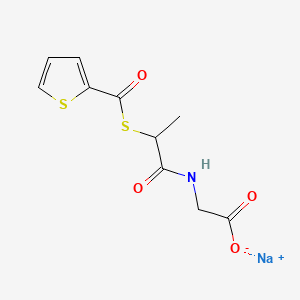
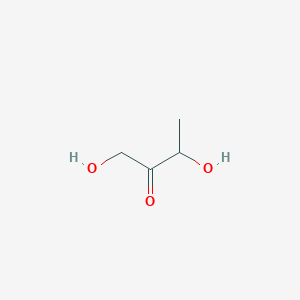
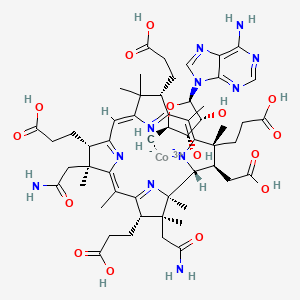
![sodium;(6R,7S)-7-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-7-formamido-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260784.png)
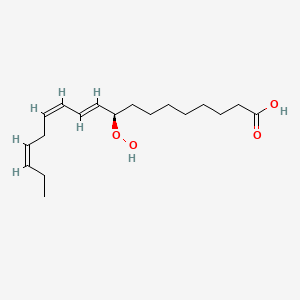
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
